molecular formula C28H24O2 B1665644 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid CAS No. 171746-21-7

4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid

Cat. No. B1665644
M. Wt: 392.5 g/mol
InChI Key: NCEQLLNVRRTCKJ-UHFFFAOYSA-N
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Description

“4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid” belongs to the class of organic compounds known as sesquiterpenoids . These are terpenes with three consecutive isoprene units .


Molecular Structure Analysis

The IUPAC name for this compound is sodium 4-((5,5-dimethyl-8-(p-tolyl)-5,6-dihydronaphthalen-2-yl)ethynyl)benzoate . The molecular weight is 414.48 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 414.48 . It’s recommended to be stored at 28°C .

Scientific Research Applications

Teratogenic Activity in Cancer Chemoprevention

  • Retinoidal Benzoic Acid Derivatives (Arotinoids) : These compounds, including derivatives similar to the specified chemical, show potential in cancer chemoprevention but also exhibit significant teratogenic activity. For example, (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl]benzoic acid demonstrated increased incidence of malformations in offspring when administered to pregnant hamsters (Flanagan, Willhite, & Ferm, 1987).

Luminescent Lanthanide Complexes

  • Photophysical Properties : Studies have shown that derivatives of 4-naphthalen-1-yl-benzoic acid, including compounds with similar structures, can be used to create luminescent lanthanide complexes. These complexes demonstrate efficient energy transfer, which is critical in the development of luminescent materials (Kim, Baek, & Kim, 2006).

Synthetic Strategies in Chemistry

  • Aromatic Metallation : The synthesis of biaryls, using methods involving aromatic metallation, has been developed. This includes the transformation of benzoic acids into hydroxy-1-arylnaphthalenes, a process relevant to compounds with a similar structure (Epsztajn, Jóźwiak, & Szcześniak, 1993).

Retinoic Acid Receptors and Cancer

  • Differential Action on Coregulator Interaction : Specific compounds, structurally related to the mentioned chemical, have been studied for their interaction with retinoic acid receptors. These interactions play a significant role in controlling gene networks related to cell growth and differentiation, impacting cancer research (Germain et al., 2009).

Optical Properties for Alzheimer’s Disease Diagnosis

  • Fluorescent Probe for β-Amyloids : A compound similar in structure, 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid, has been synthesized as a fluorescent probe for β-amyloids, indicating potential application in the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Retinoid X Receptor Agonists

  • Sulfonic Acid Analogues and Novel Analogues : Various analogues of compounds structurally related to the specified chemical have been synthesized and assessed for selective retinoid X receptor agonism. These analogues are studied for their potential therapeutic uses, including treatment of cutaneous T-cell lymphoma (Heck et al., 2016).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEQLLNVRRTCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040962
Record name AGN193109
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid

CAS RN

171746-21-7
Record name 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171746-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN 193109
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171746217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN193109
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AGN-193109
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC6062V1O9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A solution of 142.6 mg (0.339 mmol) of ethyl 4-[(5,6-dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl)ethynyl]benzoate (Compound 1) and 35.6 mg (0.848 mmol) of LiOH—H2O in 12 ml of THF/water (4:1, v/v), was stirred overnight at room temperature. The reaction mixture was extracted with hexanes, and the hexane fraction extracted with 5% aqueous NaOH. The aqueous layers were combined and acidified with 1M HCl, and then extracted with EtOAc and Et2O. The combined organic layers were dried over Na2SO4 and concentrated in vacuo to give the title compound as a colorless solid. 1H NMR (d6-DMSO): δ 7.91 (2H, d, J=8.4 Hz), 7.60 (2H, d, J=8.4 Hz), 7.47 (2H, s), 7.23 (4H, q, J=8.1 Hz), 7.01 (1H, s), 6.01 (1H, t, J=4.6 Hz), 2.35 (3H, s), 2.33 (2H, d, J=4.8 Hz), 1.30 (6H, s).
Quantity
0 (± 1) mol
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35.6 mg
Type
reactant
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12 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 142.6 mg (0.339 mmol) of ethyl 4-[(5,6-dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl)ethynyl]benzoate (Compound 1) and 35.6 mg (0.848 mmol) of LiOH--H2O in 12 ml of THF/water (4:1, v/v), was stirred overnight at room temperature. The reaction mixture was extracted with hexanes, and the hexane fraction extracted with 5% aqueous NaOH. The aqueous layers were combined and acidified with 1M HCl, and then extracted with EtOAc and Et2O. The combined organic layers were dried over Na2SO4 and concentrated in vacuo to give the title compound as a colorless solid. 1H NMR (d6 -DMSO): δ 7.91 (2H, d, J=8.4 Hz), 7.60 (2H, d, J=8.4 Hz), 7.47 (2H, s), 7.23 (4H, q, J=8.1 Hz), 7.01 (1H, s), 6.01 (1H, t, J=4.6 Hz), 2.35 (3H, s), 2.33 (2H, d, J=4.8 Hz), 1.30 (6H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
LiOH-
Quantity
35.6 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid
Reactant of Route 2
4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid
Reactant of Route 3
4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid
Reactant of Route 5
4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid

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